Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate
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Overview
Description
Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate is a coordination compound that features a borate core with three pyrazolyl ligands. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
Mechanism of Action
Target of Action
Potassium Hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate is a complex compound that primarily interacts with boric acid molecules (B(OH)3) and metaborate ions (B(OH)4-) in borate solutions . These are the primary targets of the compound, and they play a crucial role in the structural and electronic properties of borate materials .
Mode of Action
The compound interacts with its targets through a series of complex interactions. The interactions between the compound, boric acid molecules, metaborate ions, water molecules, and potassium cations in borate solutions have been studied using H/D isotopic substitution neutron diffraction combined with empirical potential structure refinement (EPSR) and DFT-based quantum calculations . These interactions have a marked effect on the second coordination shell of the water molecules, causing a greater deviation from a tetrahedral structure than is observed for pure water .
Biochemical Pathways
The compound affects the structural units of boron in borate anions, which can transform between themselves upon changing the atomic and molecular stoichiometry of the solution, or the species of cation within the mixture . This diversity of borate structures leads to a variety of interesting properties of borate materials .
Pharmacokinetics
The compound’s solubility in common organic solvents is known to be low , which could impact its bioavailability.
Result of Action
The result of the compound’s action is the alteration of the structural and electronic properties of borate materials . This includes changes in the coordination shell of water molecules and the transformation of boron structural units in borate anions .
Action Environment
The action of this compound is influenced by environmental factors such as the concentration of the solution and the presence of other ions . For example, the distance between potassium ions and boric acid molecules remains constant upon changing the solution concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate typically involves the reaction of potassium borohydride with 3-(4-cumenyl)-5-methylpyrazole under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazolyl ligands can be substituted with other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce borohydride derivatives. Substitution reactions can result in the formation of new coordination complexes with different ligands.
Scientific Research Applications
Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Potassium hydrotris(3,5-dimethylpyrazol-1-YL)borate
- Potassium hydrotris(3-phenylpyrazol-1-YL)borate
- Potassium hydrotris(3-(2-pyridyl)pyrazol-1-YL)borate
Uniqueness
Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate is unique due to the presence of the 4-cumenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry and materials science .
Biological Activity
Potassium hydrotris(3-(4-cumenyl)-5-methylpyrazol-1-YL)borate (K[HB(3-cumenyl-5-methylpyrazol-1-yl)3]) is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological implications, supported by relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C30H28BKN6
- Molecular Weight : 522.49 g/mol
- CAS Number : 185034-21-3
The compound belongs to the class of hydrotris(pyrazolyl)borates, which are known for their coordination chemistry and biological applications. The presence of the 4-cumenyl and 5-methyl substitutions on the pyrazole rings enhances its steric and electronic properties, potentially influencing its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of boron trifluoride with 3-(4-cumenyl)-5-methylpyrazole in the presence of potassium hydroxide. The resulting product is purified through recrystallization techniques to achieve high purity levels suitable for biological assays.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of various pyrazole derivatives, including those related to this compound. For instance, compounds with similar structures have shown significant activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Compound | Activity | IC50 (μM) |
---|---|---|
Potassium hydrotris(3-cumenyl) | Broad-spectrum antimicrobial | 10 - 50 |
Related pyrazole derivatives | Antibacterial (e.g., Gentamicin) | 0.1 - 0.6 |
Antitumor Activity
Research into the antitumor properties of related compounds indicates that this compound may exhibit potential as an anticancer agent. Studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.
Enzyme Inhibition
Another significant area of interest is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism implicated in cancer and bacterial growth. Compounds similar to this compound have been evaluated for their inhibitory effects on DHFR, with promising results indicating potential therapeutic applications.
Case Studies
-
Study on Antimicrobial Activity :
A study published in PubMed evaluated a series of pyrazole derivatives for their antimicrobial activity. The findings suggested that compounds with structural similarities to this compound exhibited significant antibacterial effects comparable to established antibiotics . -
Antitumor Screening :
A systematic screening of pyrazole-based compounds revealed that certain derivatives demonstrated notable cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .
Properties
InChI |
InChI=1S/C39H45BN6.K/c1-25(2)31-10-16-34(17-11-31)37-22-28(7)44(41-37)40(45-29(8)23-38(42-45)35-18-12-32(13-19-35)26(3)4)46-30(9)24-39(43-46)36-20-14-33(15-21-36)27(5)6;/h10-27H,1-9H3;/q-1;+1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFWEBSUMBEONX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C(=CC(=N1)C2=CC=C(C=C2)C(C)C)C)(N3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C)N5C(=CC(=N5)C6=CC=C(C=C6)C(C)C)C.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45BKN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.